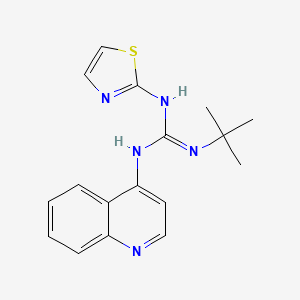
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.
Thiazole Ring Formation: The thiazole ring can be introduced using Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Guanidine Introduction: The guanidine moiety can be introduced through the reaction of amines with cyanamides or thioureas.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to achieve desired outcomes.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce quinoline derivatives.
Aplicaciones Científicas De Investigación
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential as a drug candidate.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce physiological responses.
Affecting Pathways: Influencing cellular pathways involved in disease processes.
Comparación Con Compuestos Similares
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can be compared with other guanidine derivatives, such as:
Phenylguanidine: Known for its use in organic synthesis.
Methylguanidine: Investigated for its biological activity.
Benzylguanidine: Explored for its therapeutic potential.
The uniqueness of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- lies in its specific structural features, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
71079-91-9 |
|---|---|
Fórmula molecular |
C17H19N5S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-tert-butyl-1-quinolin-4-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-10-11-23-16)20-14-8-9-18-13-7-5-4-6-12(13)14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
Clave InChI |
XNRNWAAAVFSMDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(NC1=CC=NC2=CC=CC=C21)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




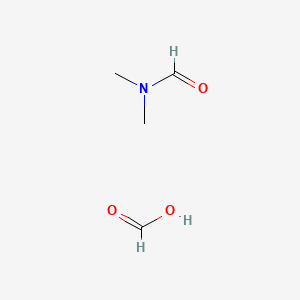
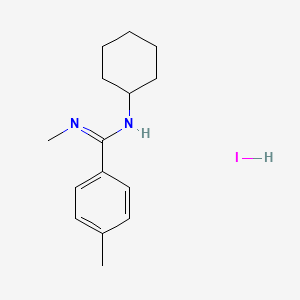



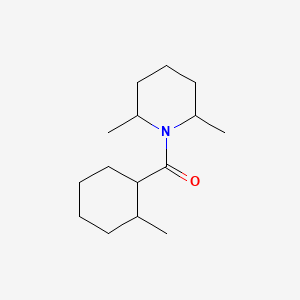
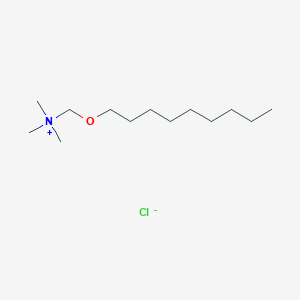

![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)


